molecular formula C6H15NO B14019554 2-Amino-3-hexanol CAS No. 13325-11-6

2-Amino-3-hexanol

Cat. No.: B14019554
CAS No.: 13325-11-6
M. Wt: 117.19 g/mol
InChI Key: TXRCHGMTTXKTPE-UHFFFAOYSA-N
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Description

2-Amino-3-hexanol, with the molecular formula C6H15NO, is an amino alcohol compound of interest in scientific research and industrial applications . This compound features both amine and alcohol functional groups, a combination that is often leveraged in organic synthesis and the study of molecular interactions. The structural information, provided by its SMILES notation CCCC(C(C)N)O, serves as a foundation for understanding its chemical behavior . Researchers investigate this compound and its derivatives, such as 2-amino-2-methyl-3-hexanol, for their utility in creating novel chemical entities . A significant area of application is in the development of specialty biocides. Patent literature indicates that amino alcohols with a primary amino group, including this compound, can be formulated into biocidal compositions. These are used to control microbial growth in various aqueous systems, such as metalworking fluids, where they function by inhibiting the growth of microorganisms . This compound is offered For Research Use Only. It is strictly intended for laboratory and manufacturing purposes and is not meant for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13325-11-6

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

2-aminohexan-3-ol

InChI

InChI=1S/C6H15NO/c1-3-4-6(8)5(2)7/h5-6,8H,3-4,7H2,1-2H3

InChI Key

TXRCHGMTTXKTPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 3 Hexanol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to specific stereoisomers of chiral molecules like 2-amino-3-hexanol. These methods rely on the influence of a chiral element—be it a catalyst, reagent, or auxiliary—to control the stereochemical outcome of the reaction.

Enantioselective reductive amination is a powerful and atom-economical method for synthesizing chiral amines from carbonyl compounds. This transformation can be achieved using biocatalysts like imine reductases (IREDs) and reductive aminases (RedAms). acs.org These NADPH-dependent enzymes catalyze the asymmetric reduction of an imine, which can be formed in situ from a ketone and an amine source. acs.org

For the synthesis of this compound, this strategy would involve the reductive amination of 3-hexanone (B147009) with ammonia (B1221849). An appropriate IRED or RedAm enzyme would catalyze the formation of the C-N bond and the subsequent reduction, establishing the two stereocenters at C2 and C3 with high stereoselectivity. acs.org The use of biocatalysis is emerging as an essential technology for greener, more sustainable chemical synthesis, often affording excellent stereoselectivity under mild reaction conditions. acs.org

The formation of the vicinal amino alcohol backbone can be accomplished through the stereoselective addition of nucleophiles to imines. A well-established strategy involves the use of chiral N-sulfinyl imines. The tert-butanesulfinyl group acts as a potent chiral auxiliary, capable of coordinating with metals to direct the nucleophilic addition with high diastereoselectivity. ua.es Following the addition, the auxiliary can be readily cleaved under acidic conditions. ua.es This approach has been successfully used for the synthesis of complex stereochemically pure building blocks. ucl.ac.uk

Another advanced approach involves the photoredox-mediated C–O bond activation of aliphatic alcohols to generate radicals, which can then add to chiral glyoxylate-derived N-sulfinyl imines. rsc.org This method provides access to a range of unnatural α-amino acids and demonstrates the potential for radical-based strategies in constructing C-C bonds adjacent to a nitrogen atom. rsc.org While not a direct synthesis of this compound, the principles of stereoselective radical addition to chiral imines are applicable. researchgate.netchemrxiv.org

The use of stoichiometric chiral auxiliaries is a classical yet robust method for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs a subsequent diastereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is removed. Chiral amino alcohols such as (1S,2S)-pseudoephenamine are themselves used as auxiliaries in diastereoselective alkylations. scielo.br

To overcome the need for stoichiometric amounts of the auxiliary, innovative strategies have been developed where a chiral auxiliary is generated in situ through a catalytic process. acs.org For example, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines can create a transient chiral oxazolidine. acs.org This newly formed stereogenic element then directs a subsequent diastereoselective hydrogenation, providing access to valuable chiral amino alcohol precursors. acs.org This method merges the robustness of auxiliary-based methods with the efficiency of asymmetric catalysis. acs.org

Stereoselective catalytic methods employ substoichiometric amounts of a chiral catalyst to produce large quantities of an enantioenriched product. A direct precursor to this compound via reductive amination is 3-hexanol, which can be synthesized by the asymmetric reduction of 3-hexanone. The enantioselective reduction of challenging aliphatic ketones like 3-hexanone, where the steric and electronic differences between the flanking alkyl groups (ethyl and propyl) are minimal, is a significant challenge. nih.govresearchgate.net

Significant progress has been made using chiral copper-based catalysts. A C2-symmetric copper-bound N-heterocyclic carbene (NHC) has demonstrated excellent reactivity and enantioselectivity in the hydrosilylation of structurally diverse ketones, including 3-hexanone. nih.gov This reaction proceeds rapidly at room temperature with low catalyst loading, as detailed in the table below.

Table 1: Enantioselective Hydrosilylation of 3-Hexanone

Catalyst Catalyst Loading (mol%) Time (h) Conversion (%) Enantiomeric Excess (ee %)
C2-symmetric Cu-NHC 2.0 < 1 > 99 94

Data sourced from Albright & Gawley (2011). nih.gov

Another innovative strategy is the radical C-H amination of alcohols, which can be rendered both regio- and enantioselective through a multi-catalytic approach. researchgate.netsci-hub.se This method uses a chiral copper catalyst in conjunction with a photocatalyst to transiently convert an alcohol into an imidate radical, which then undergoes a stereoselective 1,5-hydrogen atom transfer (HAT) to afford a chiral oxazoline (B21484), a precursor to the β-amino alcohol. sci-hub.se This approach represents a modern solution for forming the C-N bond at a β-position relative to a hydroxyl group. researchgate.net

Chiral Auxiliary-Mediated Synthesis of this compound

Chemoenzymatic and Biocatalytic Pathways to this compound Analogues

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. ucl.ac.uk Chemoenzymatic strategies, which combine enzymatic and chemical steps, leverage the high selectivity of enzymes for key transformations within a synthetic sequence.

The enantioselective reduction of 3-hexanone to (S)-3-hexanol has been achieved with high enantiomeric excess using an acetophenone (B1666503) reductase from Geotrichum candidum NBRC 4597 (GcAPRD). researchgate.net This enzymatic reduction provides an enantiopure chiral alcohol that can be further functionalized to introduce the amino group at the C2 position.

Table 2: Biocatalytic Reduction of 3-Hexanone

Enzyme Product Enantiomeric Excess (ee %)
Geotrichum candidum acetophenone reductase (GcAPRD) (S)-3-hexanol > 99

Data sourced from Wu et al. (2017). researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

The use of biocatalytic and chemoenzymatic pathways is inherently green. rsc.org Enzymes operate under mild conditions (room temperature, atmospheric pressure, and neutral pH) in aqueous media, reducing the energy consumption and avoiding the use of toxic organic solvents required in many traditional syntheses. rsc.org For instance, replacing transition metal catalysts that require flammable reagents with renewable biocatalysts for amination reactions represents a significant green advancement. rsc.org

Solvent-Free and Reduced-Solvent Methodologies

The development of solvent-free and reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize waste, energy consumption, and the use of volatile organic compounds (VOCs). For the synthesis of this compound, which is a β-amino alcohol, these strategies often focus on the direct reaction of precursors under catalytic conditions without a traditional solvent medium.

One of the most direct and inherently atom-economical routes to β-amino alcohols is the aminolysis of epoxides. Research has demonstrated that this reaction can be performed efficiently under solvent-free conditions. scispace.comorganic-chemistry.org The ring-opening of a suitable C6 epoxide, such as 2,3-epoxyhexane, with ammonia or another amine can be catalyzed by solid-supported reagents. For instance, silica (B1680970) gel (60–120 mesh) has been shown to effectively catalyze the opening of epoxide rings by various amines at room temperature in the absence of any solvent, offering high yields of the corresponding trans-2-amino alcohols. rsc.org This method's simplicity, mild conditions, and the avoidance of harsh reagents or solvents make it an attractive green alternative. rsc.org

Other solid acid catalysts have also proven effective in solvent-free aminolysis. Sulfated zirconia, for example, can be used as a highly efficient and reusable heterogeneous catalyst for the reaction between epoxides and amines, yielding β-amino alcohols with high regioselectivity and in excellent yields (up to 98%). researchgate.net The use of such catalysts simplifies product purification and allows for multiple reuse cycles, enhancing the economic and environmental viability of the process. researchgate.net

Table 1: Comparison of Catalysts for Solvent-Free Aminolysis of Epoxides

CatalystReaction ConditionsKey AdvantagesReported YieldReference
Silica Gel (60–120 mesh)Room temperature, neatInexpensive, mild conditions, simple work-upHigh rsc.org
Sulfated Zirconia (SZ)Ambient temperature, neatReusable, high regioselectivity, high yieldUp to 98% researchgate.net
Yttrium Chloride (YCl₃)Room temperature, neat (1 mol%)Effective for various aromatic and aliphatic amines/oxiranesGood to excellent researchgate.net
Zinc(II) Perchlorate HexahydrateSolvent-freeExcellent chemo-, regio-, and stereoselectivityHigh organic-chemistry.org

Furthermore, the use of alternative energy sources like microwave irradiation can significantly accelerate organic reactions, often allowing them to proceed without a solvent. mdpi.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to produce various heterocyclic compounds from alcohols in minutes, demonstrating its potential for the rapid and efficient synthesis of amino alcohols like this compound from precursors such as hexanol. researchgate.netnih.gov The combination of simultaneous infrared-ultrasound irradiation has also been reported for the acylation of amino alcohols under solvent-free conditions, showcasing another advanced, energy-efficient approach. scielo.org.mx

Utilization of Renewable Feedstocks and Atom-Economical Processes

A key objective of green chemistry is the transition from petrochemical feedstocks to renewable, bio-based resources. tu-darmstadt.de The synthesis of aliphatic amino alcohols, including C6 structures like this compound, is well-suited to this paradigm, with established pathways starting from biomass. rsc.orgrsc.org

Lignocellulosic biomass, a non-food renewable resource, can be converted into platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.org HMF can be further processed through hydrogenation and hydrogenolysis to yield diols such as 1,6-hexanediol (B165255) (HDO). frontiersin.orgsciengine.com This bio-derived HDO serves as a key precursor for C6 amines and amino alcohols. rsc.orggoogle.com

The conversion of diols to amino alcohols is achieved through atom-economical reactions like catalytic reductive amination, where the only significant byproduct is water. tu-darmstadt.de This process can be tuned to favor the production of monoamino alcohols over diamines. For example, the aqueous-phase reductive amination of HDO using a Ruthenium-on-carbon (Ru/C) catalyst can be modulated by the addition of bases; the use of Cs₂CO₃ can enhance the selective yield of 6-amino-1-hexanol. acs.org

Table 2: Catalytic Systems for Reductive Amination of 1,6-Hexanediol (HDO)

CatalystNitrogen SourceConditionsPrimary Product(s)Key FindingsReference
Ru/Al₂O₃Supercritical NH₃220 °C, 10 bar H₂, 150 bar NH₃Hexamethylenediamine (HMDA)Achieved 38.4% selectivity to HMDA. sciengine.comresearchgate.net
Ru/CAqueous NH₃190 °C, 25 bar H₂6-Amino-1-hexanol (AH), HMDA, AzepaneHigh activity among carbon-supported noble metals. acs.org
Ru/C with Cs₂CO₃Aqueous NH₃190 °C, 25 bar H₂6-Amino-1-hexanol (AH)Base addition modulates selectivity, favoring the monoamino alcohol. acs.org

Biocatalysis offers an even more selective and sustainable route. Engineered enzyme cascades can convert biomass-derived diols into amino alcohols with high precision and under mild, aqueous conditions. rsc.org A two-enzyme cascade, for instance, has been developed to selectively transform C4–C7 diols into their corresponding amino alcohols at room temperature and pressure, achieving up to 99% selectivity. rsc.orgrsc.org Another biocatalytic system combines an alcohol dehydrogenase (ADH) and a transaminase to convert primary alcohols, like 1-hexanol (B41254), into the corresponding amine, reaching full conversion at a 50 mM substrate concentration within 24 hours. acs.org These enzymatic methods are highly stereoselective, which is crucial for producing specific stereoisomers of chiral molecules like this compound. uni-greifswald.de

The direct hydrogenation of naturally occurring amino acids, which can be produced via fermentation of renewable sugars, represents another highly atom-economic pathway to chiral amino alcohols with complete retention of stereochemistry. researchgate.netrsc.org Integrating this catalytic hydrogenation with technologies like electrodialysis using bipolar membranes allows for the separation of the product and the recycling of reagents, creating a closed-loop, zero-waste process. rsc.org

Chemical Reactivity and Derivatization Studies of 2 Amino 3 Hexanol

Selective Functional Group Transformations

The presence of two distinct functional groups on the 2-amino-3-hexanol scaffold allows for a range of selective transformations. The relative reactivity of the amine and hydroxyl moieties can be controlled by the choice of reagents and reaction conditions.

Reactions at the Amine Moiety (e.g., Acylation, Alkylation, Formation of Heterocycles)

The primary amine group in this compound is a potent nucleophile, readily participating in a variety of chemical transformations.

Acylation: The amine can be easily acylated to form amides. This reaction is often used to protect the amine group or to introduce specific functionalities. While specific studies on the acylation of this compound are not extensively documented, the general reactivity of amino alcohols suggests that acylation can be achieved using acyl chlorides or anhydrides. In the context of related amino alcohols, lipase-catalyzed acylation has been explored, showing chemoselectivity that can be influenced by the acyl donor and solvent. For instance, studies on other bifunctional amino-alcohols have shown that N-acylation is often favored. researchgate.net

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the compound's properties. While direct N-alkylation of 2-amino-3-acylthiophenes has been reported as challenging under mild conditions nih.gov, general methods for the N-alkylation of amines, such as reductive amination or reaction with alkyl halides, are applicable. For example, a ruthenium-catalyzed N-alkylation of various anilines with 1-hexanol (B41254) has been demonstrated, suggesting the feasibility of such transformations with amino alcohols. researchgate.net

Formation of Heterocycles: The 1,2-amino alcohol motif is a key precursor for the synthesis of various nitrogen-containing heterocycles.

Pyrazines: The self-coupling of β-amino alcohols can lead to the formation of 2,5-substituted pyrazines. While a study on the manganese-catalyzed dehydrogenative coupling of 2-amino-1-hexanol yielded 65% of the corresponding 2,5-dibutylpyrazine, similar reactivity could be expected for this compound, which would lead to 2,5-di(butan-2-yl)pyrazine. nih.govacs.orgacs.org

Substrate (β-Amino Alcohol)Catalyst SystemProductYield (%)
2-Amino-1-hexanolMn-pincer complex / KH2,5-Dibutylpyrazine65 nih.govacs.org
2-Amino-1-pentanolMn-pincer complex / KH2,5-Dipropylpyrazine95 nih.govacs.org
2-Amino-4-methylpentan-1-olMn-pincer complex / KH2,5-Diisobutylpyrazine80 nih.govacs.org

This table presents data for the synthesis of pyrazines from analogous β-amino alcohols, illustrating the potential reactivity of this compound in similar transformations.

Oxazolines: The reaction of 1,2-amino alcohols with carboxylic acids or their derivatives is a common method for synthesizing 2-oxazolines, which are important chiral ligands and intermediates in organic synthesis. nih.govorganic-chemistry.org The cyclization is typically promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species.

Reactions at the Hydroxyl Moiety (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group of this compound can undergo various transformations, although its reactivity can be influenced by the neighboring amino group.

Esterification: The hydroxyl group can be esterified to form the corresponding esters. This can be achieved by reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive acylating agents like acyl chlorides or anhydrides. savemyexams.com A kinetic study on the uncatalyzed esterification of hexanoic acid with various N,N-dialkylamino alcohols demonstrated that the reaction rates are influenced by the structure of the amino alcohol, suggesting that intramolecular hydrogen bonding can play a role in activating the carboxylic acid. researchgate.net

Amino AlcoholReagentConditionsProduct
N,N-dimethylethanolamineHexanoic acidToluene, 111 °C2-(Dimethylamino)ethyl hexanoate
N,N-dimethyl-1-aminopropan-2-olHexanoic acidToluene, 111 °C1-(Dimethylamino)propan-2-yl hexanoate

This table is based on a study of related N,N-dialkylamino alcohols and is intended to illustrate the general principles of esterification that would apply to this compound.

Etherification: The formation of ethers from alcohols can be accomplished through methods like the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. byjus.commasterorganicchemistry.comwikipedia.org For this compound, this would require protection of the more nucleophilic amine group before proceeding with the etherification. Iron-catalyzed dehydrative etherification of alcohols has also been reported as a more environmentally benign alternative. researchgate.netacs.org

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding an aminoketone. This transformation can be achieved using various oxidizing agents. For instance, tyrosinase, a copper-containing monooxygenase, is known to catalyze the oxidation of o-aminophenols to o-quinone imines. nih.gov While not a simple alcohol oxidation, this highlights the potential for enzymatic or chemo-catalytic oxidation of the hydroxyl group in the presence of the amine.

Multi-Component Reactions and Cascade Processes Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The amine functionality of this compound makes it a suitable component for several well-known MCRs.

Ugi Reaction: The Ugi four-component condensation typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org this compound could serve as the amine component in this reaction, leading to the formation of complex peptidomimetic structures.

Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. While the primary amine of this compound is not a direct component, variations of this reaction could potentially incorporate the amino alcohol. amazonaws.comresearchgate.netresearchgate.net

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent another efficient strategy for building molecular complexity. The intramolecular cyclization of derivatized this compound could be a key step in a cascade sequence to form heterocyclic systems. rsc.org

Investigating Reaction Mechanisms and Selectivity in this compound Transformations

Understanding the reaction mechanisms and factors controlling selectivity is crucial for the effective utilization of this compound in synthesis.

Chemoselectivity: In reactions where both the amine and hydroxyl groups can react, chemoselectivity is a key consideration. Generally, the amine group is more nucleophilic than the hydroxyl group, leading to preferential reaction at the nitrogen atom. However, this selectivity can be modulated by the choice of reagents, catalysts, and reaction conditions. For example, enzymatic acylations have shown the potential for selective O-acylation or N-acylation depending on the enzyme and substrates used. researchgate.net

Reaction Mechanisms:

Heterocycle Formation: The formation of pyrazines from β-amino alcohols is proposed to proceed through a "hydrogen shuttling" mechanism, where the alcohol is first dehydrogenated to an aldehyde, which then condenses with another molecule of the amino alcohol to form an imine, followed by further condensation and aromatization. rsc.org

Esterification: The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. researchgate.net In the case of amino alcohols, intramolecular hydrogen bonding between the amine and the carboxylic acid can facilitate the reaction by activating the carbonyl group.

Multi-Component Reactions: The Ugi reaction mechanism involves the initial formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to give the final product. wikipedia.orgorganic-chemistry.org

The specific stereochemistry of this compound, which has two chiral centers, can also play a significant role in the stereochemical outcome of its reactions, although detailed studies on this aspect are limited.

Stereochemical Investigations and Chiral Recognition of 2 Amino 3 Hexanol

Absolute Configuration Assignment and Determination

The absolute configuration of stereoisomers of 2-Amino-3-hexanol and related amino alcohols is determined using a combination of synthetic strategies and analytical techniques. Asymmetric synthesis, employing chiral catalysts or auxiliaries, allows for the preparation of specific stereoisomers. For instance, the asymmetric reduction of corresponding keto-precursors using catalysts like Corey-Bakshi-Shibata (CBS) catalysts can yield secondary alcohols with a predictable stereochemistry. nih.gov

Once synthesized, the absolute configuration can be confirmed through various methods. X-ray crystallography provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline sample. Spectroscopic techniques are also invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, when used with chiral derivatizing agents like Mosher's esters (α-methoxy-α-trifluoromethylphenylacetic acid), can be used to assign the absolute configuration of carbinol centers. researchgate.net The formation of diastereomeric esters with the chiral reagent leads to distinguishable signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of the stereochemistry. researchgate.net

Diastereomer and Enantiomer Separation Methods in Research

The separation of the four stereoisomers of this compound is a critical step for individual study and application. This involves separating the diastereomeric pairs ((2R,3S)/(2S,3R) from (2R,3R)/(2S,3S)) and then resolving the remaining enantiomeric pairs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely used for the separation of a broad range of chiral compounds, including amino alcohols. researchgate.netresearchgate.net The separation mechanism involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the stationary phase. scas.co.jp For amino alcohols, derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection and separation on these columns. researchgate.net

Chiral HPLC Separation Parameters for Amino Alcohols
Stationary Phase Type Polysaccharide-derived (e.g., Chiralpak® IA, IB, IC) researchgate.net
Mobile Phase Typically normal-phase (e.g., n-Hexane/Isopropanol) researchgate.net or polar organic mode sigmaaldrich.com
Detection UV, Fluorescence (especially after derivatization) researchgate.net
Interaction Principle Hydrogen bonding, dipole-dipole, steric hindrance scas.co.jp

Chiral Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Chiral Gas Chromatography (GC) is another primary method for the enantiomeric separation of volatile compounds like amino alcohols. chromatographyonline.com For GC analysis, amino alcohols are often derivatized to increase their volatility and improve separation. nih.gov Common derivatizing agents include trifluoroacetic anhydride. nih.gov Cyclodextrin-based chiral stationary phases are highly effective for these separations, offering unique selectivities based on the size of the cyclodextrin (B1172386) cavity and its derivative moieties. chromatographyonline.comresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) combines advantages of both GC and HPLC and can also be employed for chiral separations. mdpi.com

Chiral GC Separation Parameters for Amino Alcohols
Stationary Phase Type Cyclodextrin derivatives, chromatographyonline.comresearchgate.net Amino acid derivatives (e.g., Chirasil-Val) uni-muenchen.de
Derivatization Often required (e.g., acylation) to increase volatility nih.gov
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS) researchgate.net
Principle Formation of transient diastereomeric host-guest complexes chromatographyonline.com

Crystallization-Based Resolution Techniques

Crystallization is a classical method for separating enantiomers. mdpi.com One common approach is diastereomeric salt formation. This involves reacting the racemic amino alcohol with a chiral resolving agent (an optically pure acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. mdpi.comresearchgate.net After separation, the desired enantiomer of the amino alcohol can be recovered by removing the resolving agent. While effective, this method is often more laborious than chromatographic techniques. mdpi.com

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformation of this compound are influenced by intramolecular interactions, primarily hydrogen bonding. In amino alcohols, an intramolecular hydrogen bond can form between the hydroxyl (-OH) group and the amino (-NH₂) group. researchgate.netnih.gov This interaction significantly stabilizes certain conformers. researchgate.net

Studies on analogous molecules like 2-aminoethanol and trans-2-aminocyclohexanols show that the stability of the conformer with the intramolecular hydrogen bond is solvent-dependent. researchgate.netwestmont.edu In non-polar solvents, the conformer stabilized by the OH···N bond is often more populated. In polar solvents, intermolecular hydrogen bonds with the solvent can disrupt the internal bond, leading to a shift in the conformational equilibrium. westmont.edu These conformational preferences can be studied using techniques like NMR spectroscopy and computational methods. westmont.edueurekaselect.com

Chiroptical Properties and Their Correlation with Stereochemistry

Enantiomers are distinguished by their interaction with plane-polarized light, a property known as optical activity. researchgate.net The specific rotation ([α]), which is the angle to which a compound rotates plane-polarized light, will have an equal magnitude but opposite sign for a pair of enantiomers. researchgate.net

Applications of 2 Amino 3 Hexanol in Asymmetric Catalysis and Materials Science Research

Development of Chiral Ligands from 2-Amino-3-hexanol for Transition Metal Catalysis

Chiral β-amino alcohols are well-established precursors for the synthesis of privileged ligand classes used in transition metal-catalyzed asymmetric reactions. The catalytic activity of the metal complexes is derived from the metal center, while the stereoselectivity of the reaction is controlled by the chiral organic ligand through specific steric and electronic interactions. mdpi.com Ligands derived from amino alcohols, such as phosphine-oxazoline (PHOX) ligands, create a defined chiral environment around a metal center, enabling high levels of enantioselectivity in various transformations.

While direct synthesis of ligands from this compound is not extensively documented, the established synthetic routes for analogous structures provide a clear blueprint for its application. For instance, the synthesis of PHOX ligands from other chiral β-amino alcohols, such as 2-amino-apopinan-3-ol, involves a multi-step process. mdpi.com This typically includes:

Amide Formation: Reaction of the amino alcohol with a compound like 2-fluorobenzoyl chloride.

Cyclization: Formation of the oxazoline (B21484) ring, often using a catalyst like dibutyl tin dichloride.

Phosphine (B1218219) Introduction: Nucleophilic substitution of a leaving group (e.g., fluorine) with a phosphine group, such as diphenylphosphine. mdpi.com

A ruthenium complex incorporating a PHOX ligand derived from a β-amino alcohol has been successfully used as a catalyst in the asymmetric transfer hydrogenation of various aryl-alkyl ketones, yielding chiral secondary alcohols with high enantiomeric excesses. mdpi.com This demonstrates the potential for ligands derived from this compound to be effective in similar transition metal-catalyzed reactions. The development of such catalysts is crucial for producing single-enantiomer compounds, which are highly valuable in the pharmaceutical and fine chemical industries. nih.goveie.gr

Table 1: Asymmetric Transfer Hydrogenation of Ketones Using a Ru-PHOX Catalyst Derived from a Chiral β-Amino Alcohol Precursor This table presents data for a catalyst system analogous to one that could be developed from this compound, using a PHOX ligand derived from 2-amino-apopinan-3-ol.

EntryKetone SubstrateProduct AlcoholEnantiomeric Excess (ee, %)
1Acetophenone (B1666503)1-Phenylethanol96
24-Methoxyacetophenone1-(4-methoxyphenyl)ethanol97
34-Chloroacetophenone1-(4-chlorophenyl)ethanol95
42-Acetylnaphthalene1-(naphthalen-2-yl)ethanol97

Source: Adapted from research on PHOX ligands in asymmetric reduction. mdpi.com

Role as a Chiral Auxiliary in Enantioselective Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After directing the formation of a new stereocenter, the auxiliary can be removed and ideally recycled. york.ac.uk This strategy is a cornerstone of asymmetric synthesis. nih.gov Prominent examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which have been used in the synthesis of numerous complex, biologically active molecules. wikipedia.orgnih.govresearchgate.net

Chiral amino alcohols like this compound are ideal candidates for serving as chiral auxiliaries. The general methodology involves:

Attachment: Covalently bonding the chiral auxiliary to the substrate molecule.

Diastereoselective Reaction: The chiral auxiliary's steric and electronic properties direct an incoming reagent to attack the substrate from a specific face, leading to the preferential formation of one diastereomer.

Removal: Cleavage of the auxiliary from the product, yielding an enantiomerically enriched compound and recovering the auxiliary for reuse. wikipedia.orgyork.ac.uk

While specific studies detailing the use of this compound as a chiral auxiliary are limited, its structural features are analogous to auxiliaries like trans-2-phenyl-1-cyclohexanol, which has been used effectively in asymmetric ene reactions. wikipedia.org The presence of both an amino and a hydroxyl group in this compound offers versatile handles for its attachment to and removal from a wide range of substrates.

Utilization in Organocatalysis and Biocatalysis for Asymmetric Transformations

Organocatalysis Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of metals. uni-koeln.de Chiral amino alcohols and their derivatives are effective organocatalysts for various transformations. For instance, chiral secondary amines can activate α,β-unsaturated aldehydes through the formation of chiral iminium ions, facilitating enantioselective conjugate additions. core.ac.uk Similarly, chiral amino alcohols have been tested in the asymmetric epoxidation of α,β-unsaturated ketones, where the catalyst's structure, including its steric bulk, is crucial for achieving high enantioselectivity. uni-koeln.de The bifunctional nature of this compound, with its Lewis basic amine and Brønsted acidic/hydrogen-bond-donating alcohol, allows it to activate both the nucleophile and the electrophile simultaneously, a common strategy in bifunctional organocatalysis. nih.gov

Biocatalysis Biocatalysis employs enzymes to perform chemical transformations with high selectivity under mild conditions. rsc.org The kinetic resolution of racemic alcohols is a classic application of biocatalysis. Enzymes, particularly lipases, can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the two enantiomers.

A study on the enantioselectivity of Candida antarctica lipase (B570770) B (CALB) investigated the thermodynamic parameters for the resolution of various secondary alcohols, including 3-hexanol, the parent alcohol of this compound. The study found that for 3-hexanol, the preferred enantiomer was favored by both differential activation enthalpy (ΔΔH‡) and entropy (ΔΔS‡), which is an exception to the more common enthalpy-entropy compensation. This type of detailed mechanistic investigation provides insight into the origins of enantioselectivity and can guide the selection of enzymes for resolving chiral molecules like this compound. Furthermore, biocatalytic cascades have been developed to convert alcohols into amino alcohols using a combination of enzymes like alcohol dehydrogenases and transaminases. acs.orgacs.org

Table 2: Thermodynamic Parameters for the Kinetic Resolution of 3-Hexanol by Candida antarctica Lipase B This table shows the thermodynamic contributions to the enantioselectivity (E) for the acylation of 3-hexanol, the parent alcohol of this compound, providing insight into the biocatalytic behavior of related structures.

SubstrateE (at 298 K)ΔΔG‡ (kJ/mol)ΔΔH‡ (kJ/mol)-TΔΔS‡ (kJ/mol)
3-Hexanol16-6.9-4.4-2.5

Source: Adapted from a study on the enthalpy and entropy in lipase enantioselectivity.

Design and Synthesis of Functional Materials Incorporating this compound Scaffolds (e.g., Polymers, Metal-Organic Frameworks)

The incorporation of functional organic molecules as building blocks in materials like polymers and metal-organic frameworks (MOFs) is a powerful strategy for creating materials with tailored properties. The amino and hydroxyl groups of this compound make it a versatile candidate for such applications.

Polymers: The synthesis of functional polymers often relies on monomers with reactive groups that can participate in polymerization reactions. N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for ring-opening polymerization to produce polyesters like polylactide. researchgate.netacs.org The alcohol group of this compound could act as an initiator in such polymerizations, incorporating the chiral scaffold at the start of a polymer chain. This could influence the polymer's secondary structure and properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org Introducing functional groups, such as amines, into the organic linkers is a common method to enhance properties like CO2 adsorption or to introduce catalytic activity. rsc.orgresearchgate.net For example, MOFs synthesized with 2-aminoterephthalic acid exhibit improved CO2 selectivity due to the interaction between the gas molecules and the free amino groups. rsc.org

While direct use of this compound as a primary linker in a MOF is unlikely due to its flexibility and non-planarity, it could be employed as a functional modulator during MOF synthesis. Modulators can influence crystal growth, defect engineering, and surface functionality. Alternatively, the amino group could be used for post-synthetic modification of a pre-formed MOF, grafting the chiral scaffold onto the framework's internal surface. researchgate.netgoogle.com

Investigation of Catalytic Mechanisms and Enantioselectivity Origin

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and designing better catalysts. For reactions involving this compound derivatives, mechanistic studies focus on elucidating the origin of enantioselectivity.

In Transition Metal Catalysis: With chiral ligands derived from this compound, the enantioselectivity originates from the rigid, three-dimensional pocket created around the active metal center. escholarship.org The ligand's structure forces the substrate to coordinate with the metal in a highly specific orientation to minimize steric hindrance, exposing only one of its two prochiral faces to the subsequent chemical transformation. Computational methods, such as Density Functional Theory (DFT), are often used to model the transition states of the catalyst-substrate complex and calculate the energy differences between the pathways leading to the two different enantiomers. jku.at

In Biocatalysis: The enantioselectivity of enzymes is governed by the precise fit of the substrate within the active site. The Ogston "three-point attachment" model provides a fundamental rationale, suggesting that a substrate must interact with the enzyme at a minimum of three points to achieve chiral recognition. For the enzymatic resolution of 3-hexanol, thermodynamic analysis revealed the specific contributions of activation enthalpy and entropy to the selectivity. A favorable enthalpic contribution suggests stronger binding or better electronic stabilization of the preferred enantiomer's transition state, while a favorable entropic contribution can relate to factors like greater conformational freedom in the transition state. Studies on yeast alcohol dehydrogenase show that the coordination environment of the catalytic zinc ion and the conformation of the active site are highly dynamic and asymmetric, providing a structural basis for the enzyme's catalytic mechanism and specificity. nih.gov

Advanced Spectroscopic and Analytical Methodologies for 2 Amino 3 Hexanol Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-amino-3-hexanol. acs.org Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. scielo.brlibretexts.org

In ¹H NMR, the chemical shifts of the protons in this compound provide information about their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon with the amino group (CH-NH₂) typically appear as distinct multiplets. The coupling patterns (spin-spin splitting) between adjacent protons are invaluable for establishing the connectivity of the carbon skeleton. libretexts.org

For stereochemical assignment, NMR techniques can be used to differentiate between diastereomers. The spatial arrangement of substituents can influence the chemical shifts and coupling constants. Furthermore, the use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess. google.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (CH₃)~0.9~10
C2 (CH(NH₂))~2.8-3.2~50-55
C3 (CH(OH))~3.5-3.9~70-75
C4 (CH₂)~1.3-1.5~30-35
C5 (CH₂)~1.2-1.4~20-25
C6 (CH₃)~0.8-0.9~14
NH₂Variable-
OHVariable-
Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Isotopic and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₆H₁₅NO, the expected molecular weight is approximately 117.19 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification. libretexts.org For alcohols, the molecular ion peak is often weak or absent. libretexts.org Common fragmentation pathways for alcohols include the cleavage of the C-C bond adjacent to the oxygen atom and the loss of a water molecule. libretexts.orgresearchgate.net For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms. libretexts.org

The fragmentation of this compound would likely involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), or alkyl radicals. Alpha-cleavage, the breaking of the bond adjacent to the heteroatom, is a common fragmentation pathway for both alcohols and amines. libretexts.org For this compound, this could lead to the formation of characteristic fragment ions.

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound

m/zPossible FragmentFragmentation Pathway
102[M-NH₃]⁺Loss of ammonia
100[M-H₂O]⁺Loss of water
88[M-C₂H₅]⁺Alpha-cleavage (loss of ethyl radical)
72[M-C₃H₇]⁺Alpha-cleavage (loss of propyl radical)
44[CH(NH₂)=CH₂]⁺Cleavage of C3-C4 bond
Note: The relative intensities of these peaks would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comresearchgate.net These techniques are particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the key functional groups are the hydroxyl (-OH) and the primary amine (-NH₂) groups.

The IR spectrum of this compound will show characteristic absorption bands for these functional groups. The O-H stretching vibration of the alcohol typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine usually appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. spectroscopyonline.com The C-O and C-N stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C-H and C-C stretching vibrations of the alkyl backbone will give strong signals. The N-H stretching and bending modes are also observable in the Raman spectrum. spectroscopyonline.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H Stretch~3400 (broad)Weak
N-H Stretch~3350, ~3280 (two bands)~3350, ~3280
C-H Stretch (sp³)~2960-2850~2960-2850
N-H Bend~1600~1600
C-O Stretch~1100Observable
C-N Stretch~1050Observable
Note: These are typical frequency ranges and can be influenced by hydrogen bonding and other intermolecular interactions.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining suitable single crystals of this compound itself might be challenging due to its relatively low melting point and potential for disorder, derivatives of this compound can be synthesized to facilitate crystallization. iucr.org These derivatives, such as salts or co-crystals with other molecules, can provide high-quality crystals suitable for X-ray diffraction analysis. acs.org

The resulting crystal structure provides precise information on bond lengths, bond angles, and torsion angles. iucr.org For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of the stereocenters. The analysis of the crystal packing reveals the intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, that stabilize the crystal lattice. researchgate.net

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are exquisitely sensitive to the stereochemistry of a molecule. nih.govthieme-connect.de These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. google.com

For this compound, which has two chiral centers, CD and ORD spectroscopy can be used to distinguish between the different stereoisomers. researchgate.net Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effect in the CD spectrum can be related to the absolute configuration of the chiral centers. researchgate.net

These techniques are particularly valuable for determining the enantiomeric purity of a sample of this compound. The intensity of the CD or ORD signal is directly proportional to the concentration of the chiral species, allowing for quantitative analysis of enantiomeric excess. google.com

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex mixtures. mdpi.com For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant. mdpi.comnih.gov

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. rsc.org The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides mass spectral data for each separated component, allowing for its identification. notulaebotanicae.ro Chiral GC columns can be used to separate the enantiomers of this compound, providing a method for determining enantiomeric purity.

LC-MS is a versatile technique that can be used for a wider range of compounds, including those that are not volatile or are thermally labile. nih.govmdpi.com In LC-MS, the separation is performed by liquid chromatography, and the eluting components are introduced into the mass spectrometer. Chiral stationary phases can also be used in LC to separate the enantiomers of this compound. LC-MS is particularly useful for analyzing derivatives of this compound or for monitoring its presence in complex biological or chemical matrices. nih.gov

Computational Chemistry and Theoretical Studies of 2 Amino 3 Hexanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 2-Amino-3-hexanol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular geometries, electronic properties, and relative energies of different conformations.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are instrumental in optimizing the molecular structure of this compound. up.ac.za These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. Furthermore, these methods allow for the calculation of key electronic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. researchgate.net

Ab initio methods, while computationally more demanding, can offer higher accuracy for electronic structure and energy calculations. These methods are valuable for benchmarking DFT results and for studying systems where electron correlation is particularly important. For amino alcohols, these calculations are crucial for understanding the intramolecular hydrogen bonding between the amino and hydroxyl groups, which significantly influences the molecule's conformational preferences and stability. frontiersin.org

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyPredicted ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G(d,p)
LUMO Energy1.2 eVDFT/B3LYP/6-31G(d,p)
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G(d,p)
Dipole Moment2.1 DDFT/B3LYP/6-31G(d,p)

Note: This table is illustrative and based on typical values for similar amino alcohols.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of this compound and the influence of its environment. By simulating the motion of atoms over time, MD can reveal the accessible conformations and the transitions between them. nih.gov

For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. MD simulations can map out the potential energy surface, identifying low-energy conformers that are likely to be populated at a given temperature. frontiersin.org These simulations often reveal the importance of intramolecular hydrogen bonding in stabilizing certain folded conformations over extended ones. acs.org

Furthermore, MD simulations are invaluable for studying the effect of solvents on the structure and dynamics of this compound. By explicitly including solvent molecules (such as water) in the simulation, it is possible to model the specific hydrogen bonding interactions between the solute and the solvent. acs.org The polarizable continuum model (PCM) is another approach to account for bulk solvent effects on the electronic structure and properties. mdpi.comacs.org These studies show how the solvent can influence the conformational equilibrium by stabilizing or destabilizing different conformers.

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which is essential for the interpretation of experimental spectra. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can be highly informative.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. liverpool.ac.uk These calculations can predict the 1H and 13C chemical shifts for different conformations of this compound, aiding in the assignment of experimental spectra. researchgate.net The predicted shifts are sensitive to the local electronic environment of each nucleus, providing a detailed probe of the molecular structure.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)Description
O-H Stretch3650Hydroxyl group stretching
N-H Stretch3400Amino group stretching
C-H Stretch2960Alkyl chain C-H stretching
C-O Stretch1100Carbon-Oxygen stretching
C-N Stretch1050Carbon-Nitrogen stretching

Note: This table is illustrative and based on typical values for similar amino alcohols.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting steps. scielo.br

For example, DFT calculations can be used to study the N-alkylation or O-arylation reactions of this compound. rsc.orgacs.org These calculations can help to understand the chemoselectivity of these reactions, i.e., whether the reaction occurs at the amino or the hydroxyl group. rsc.org The calculated activation energies for the different possible pathways can explain the experimentally observed product distribution. nih.gov

Computational studies can also shed light on the role of catalysts in reactions involving amino alcohols. For instance, the mechanism of metal-catalyzed reactions, such as copper-catalyzed cross-coupling reactions, can be investigated in detail. rug.nl These studies can reveal the structure of the catalytic intermediates and transition states, providing insights that can be used to design more efficient catalytic systems.

In Silico Design and Screening of this compound Derivatives

In silico methods are increasingly used for the design and screening of new molecules with desired properties. Starting from the structure of this compound, new derivatives can be designed by modifying its chemical structure, for example, by adding substituents to the alkyl chain or the amino group. nih.govacs.org

Computational screening can then be used to predict the properties of these virtual derivatives. nih.gov For instance, if the goal is to design a derivative with improved binding affinity to a specific biological target, molecular docking simulations can be used to predict the binding mode and affinity of each derivative. bcrec.id This allows for the rapid screening of a large library of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This approach has been successfully applied to the design of amino alcohol derivatives with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

Biological and Biochemical Research Applications of 2 Amino 3 Hexanol Scaffolds Excluding Clinical Data

Design and Synthesis of Bioactive Molecules and Probes Utilizing 2-Amino-3-hexanol as a Core Structure

The this compound framework, possessing two adjacent chiral centers, is an ideal starting point for the synthesis of diverse and stereochemically complex molecules. The amino and hydroxyl groups can be selectively modified to generate a wide array of derivatives. In medicinal chemistry and chemical biology, such chiral scaffolds are crucial for developing molecules that can interact with biological targets, which are themselves chiral.

Synthetic strategies often leverage the this compound core to construct heterocyclic systems or to attach various pharmacophores. For example, the reaction of amino alcohols with agents like carbonyldiimidazole or diethylcarbonate can yield oxazolidinones, a structural motif present in several classes of bioactive compounds. nih.gov Similarly, these scaffolds can be elaborated into more complex structures such as morpholinones, lactams, and sultams, each representing a unique chemical space for exploration in drug discovery. nih.gov The synthesis of such derivatives from chiral amino alcohols is a well-established strategy for producing libraries of compounds for screening against biological targets. nih.gov The enantiomerically pure 1,2-amino alcohol motif is a widespread feature in numerous bioactive natural products and synthetic drugs, including antibiotics, antivirals, and neurotransmitter analogues. nih.govacs.org

The table below illustrates the types of molecular scaffolds that can be synthesized from 1,2-amino alcohol cores, which would be applicable to this compound.

Base ScaffoldPotential Derivative ClassSynthetic ApproachSignificance of Derivative
1,2-Amino AlcoholOxazolidinonesReaction with carbonyldiimidazole or phosgene (B1210022) equivalents. nih.govCore structure in antibiotics (e.g., linezolid) and chiral auxiliaries.
1,2-Amino AlcoholMorpholinones / LactamsIntramolecular cyclization strategies, such as oxa-conjugate addition. nih.govPrivileged structures in medicinal chemistry with diverse biological activities.
1,2-Amino AlcoholChiral LigandsComplexation with metal centers.Used in asymmetric catalysis to produce other chiral molecules. nih.gov
1,2-Amino AlcoholPeptide MimicsIncorporation into peptide chains as a non-canonical residue.Enhances metabolic stability and can enforce specific secondary structures.

These examples demonstrate that this compound can serve as a versatile building block for generating novel chemical entities for biochemical and pharmacological screening.

Investigation of Molecular Interactions with Biological Targets in In Vitro Systems

The functional groups of this compound—the primary amine and the secondary alcohol—are key to its potential interactions with biological macromolecules like proteins and nucleic acids. The amine group is typically protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or hydrogen bond acceptors on a protein surface. The hydroxyl group can act as both a hydrogen bond donor and acceptor. The specific stereochemistry of the two chiral centers in this compound dictates the precise spatial orientation of these groups, which is critical for selective binding to a target.

While in vitro studies specifically testing this compound are not widely reported, research on analogous amino alcohols provides insight into its potential applications. For instance, a series of amino alcohol derivatives have been investigated as activators of carbonic anhydrase (CA) isoforms. researchgate.net These studies showed that the amino alcohol moiety could bind at the entrance of the enzyme's active site, forming a ternary complex with the enzyme and its substrate (CO2) and modulating its catalytic activity. researchgate.net This highlights how a simple scaffold can interact specifically with an enzyme target without being a substrate itself.

Furthermore, amino alcohol scaffolds are used as starting points for designing enzyme inhibitors. The shikimate pathway, which is essential in bacteria and plants but absent in mammals, is a key target for antimicrobial drug design. nih.gov The enzyme shikimate dehydrogenase (SDH), the fourth enzyme in this pathway, could be a target for inhibitors designed from a this compound scaffold, where the core structure is decorated with additional functional groups to maximize binding affinity and specificity for the enzyme's active site. nih.gov

Role as a Precursor or Intermediate in Biosynthetic Pathways (if applicable)

Naturally occurring biosynthetic pathways for this compound have not been identified. However, significant advances in synthetic biology and metabolic engineering have created artificial pathways capable of producing non-natural amino alcohols. pnas.org These engineered systems offer a renewable and sustainable alternative to traditional chemical synthesis.

One powerful approach involves the use of modular polyketide synthases (PKS). biorxiv.orgbiorxiv.orgosti.gov These are large, multi-enzyme complexes that can be reprogrammed to produce novel molecules. In an engineered PKS-based platform, a simple starter molecule can be extended with specific building blocks (like malonyl-CoA or methylmalonyl-CoA). The final polyketide chain is released as a reactive aldehyde. This aldehyde can then be converted into a specific amino alcohol through the action of an engineered transaminase, which installs an amino group. biorxiv.orgresearchgate.netresearchgate.net By selecting the appropriate starter, extender units, and terminal modifying enzymes, it is theoretically possible to direct the synthesis toward C6 products like this compound.

Another strategy involves expanding existing metabolic pathways, such as those for amino acid biosynthesis. pnas.org For example, the leucine (B10760876) biosynthesis pathway in E. coli has been engineered to accept non-natural keto-acid precursors, extending the carbon chain beyond its natural products. The resulting longer-chain keto acids can be subsequently converted to alcohols via decarboxylases and alcohol dehydrogenases. pnas.org The introduction of an amine dehydrogenase could, in principle, convert an α-hydroxy ketone intermediate into a chiral amino alcohol. frontiersin.org

The table below summarizes key features of engineered biosynthetic platforms relevant to the production of novel amino alcohols.

Biosynthetic PlatformKey Enzymes & ModulesMechanismPotential Products
Engineered Polyketide Synthase (PKS)Loading Module, Acyltransferase (AT), Ketosynthase (KS), Thioreductase (TR), Transaminase (TA)Programmed chain elongation of CoA-linked precursors, followed by reductive cleavage to an aldehyde and subsequent transamination. biorxiv.orgbiorxiv.orgMedium- and branched-chain 1,3-diols and amino alcohols. biorxiv.orgresearchgate.net
Expanded Amino Acid MetabolismLeucine Biosynthesis Enzymes (LeuABCD), Keto-acid Decarboxylase (KIVD), Alcohol Dehydrogenase (ADH)Utilizes natural chain-elongation enzymes with non-native substrates to create novel keto-acids, which are then converted to alcohols. pnas.orgNon-natural C5-C8 alcohols; could be adapted for amino alcohol synthesis.
Engineered Amine Dehydrogenase (AmDH) SystemsEngineered Leucine Dehydrogenase (e.g., SpAmDH)Asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. frontiersin.orgChiral amino alcohols with high enantioselectivity. frontiersin.org

These platforms demonstrate the feasibility of producing this compound or its derivatives through biocatalytic routes, even if it is not a known natural product.

Exploration in Chemical Biology for Modulating Biochemical Processes

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The this compound scaffold is well-suited for this purpose due to its stereochemical complexity and the presence of synthetically tractable functional groups. Derivatives of this compound can be designed to act as modulators of biochemical processes without necessarily leading to cell death, allowing for the study of specific pathways.

One application is the development of selective enzyme activators or inhibitors. As discussed for carbonic anhydrase, small molecules based on amino alcohol scaffolds can function as allosteric modulators, binding to a site other than the active site to alter enzyme function. researchgate.net This provides a powerful tool for studying enzyme kinetics and regulation in vitro.

Additionally, the scaffold can be used to create chemical probes. For example, by attaching a fluorescent reporter group or an affinity tag (like biotin) to the this compound core, researchers can create molecules to visualize the location of a target protein within a cell or to isolate the protein and its binding partners from a complex mixture. The defined stereochemistry of the scaffold ensures that the probe interacts with its target in a specific orientation. The synthesis of such probes from chiral amino acids and amino alcohols is a common strategy for creating tools for chemical biology research. nih.gov This approach allows for the investigation of protein function and interaction networks within a controlled in vitro setting.

Emerging Research Frontiers and Future Directions for 2 Amino 3 Hexanol

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amino alcohols like 2-Amino-3-hexanol is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher efficiency.

Detailed Research Findings:

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For instance, the use of continuous-flow reactors has been shown to facilitate the synthesis of various amino alcohols with high efficiency. rsc.org Automated systems, often controlled by software like Python-based programs, allow for the multistep synthesis of complex molecules, including protected amino sugars, with minimal manual intervention. nih.gov This automation can significantly accelerate the discovery and development of new synthetic routes. The integration of in-line analytics, such as NMR and IR spectroscopy, provides real-time monitoring and optimization of reaction conditions, further enhancing the efficiency of the synthesis process. osti.gov

Recent advancements have demonstrated the potential for computer-aided synthesis planning to identify optimal reaction pathways, which can then be implemented in automated flow systems. osti.gov This synergy between computational tools and physical automation is paving the way for the on-demand synthesis of specific molecules like this compound.

Data on Flow Chemistry Applications:

FeatureBenefit in Amino Alcohol Synthesis
Precise Control Higher yields and stereoselectivity.
Enhanced Safety Smaller reaction volumes and better heat dissipation.
Automation Increased throughput and reproducibility. nih.gov
Scalability Easier transition from laboratory to industrial production. acs.org

Applications in Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of supramolecular chemistry. wikipedia.org Amino alcohols, with their capacity for hydrogen bonding and other non-covalent interactions, are promising candidates for the construction of novel supramolecular architectures.

Detailed Research Findings:

The self-assembly of small molecules is driven by a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.orgthno.org These interactions can lead to the formation of complex structures such as fibers, tubes, and vesicles. taylorandfrancis.com In the context of this compound, the presence of both an amino and a hydroxyl group provides multiple sites for hydrogen bonding, which can direct the self-assembly process.

Peptide-based self-assembly is a particularly active area of research, where amino acid building blocks are designed to form nanostructures with applications in tissue engineering and drug delivery. The principles learned from peptide self-assembly can be applied to smaller molecules like this compound to create functional materials. The formation of these ordered structures is often influenced by the stereochemistry of the constituent molecules, highlighting the importance of using enantiomerically pure starting materials.

Advanced Reaction Engineering for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges. Advanced reaction engineering principles are crucial for developing robust, efficient, and scalable processes for the synthesis of this compound.

Detailed Research Findings:

Key to scalable production is the optimization of reaction conditions to maximize yield and minimize byproducts. researchgate.net This often involves moving from batch to continuous processing, which offers better control and efficiency. rsc.org For multiphase reactions, such as those involving gaseous reactants like carbon monoxide, understanding and overcoming mass transfer limitations is critical. acs.org

The development of scalable processes often requires a deep understanding of the reaction kinetics. Studies on related reactions have shown that identifying the optimal concentration of reactants and catalysts can lead to significant improvements in turnover numbers. acs.org Furthermore, the use of heterogeneous catalysts can simplify product purification and catalyst recycling, which are important considerations for industrial-scale production.

Key Parameters for Scalable Synthesis:

ParameterImportance
Reaction Kinetics Determines optimal temperature, pressure, and reactant concentrations.
Mass Transfer Crucial for multiphase reactions to ensure efficient mixing. acs.org
Catalyst Selection Affects reaction rate, selectivity, and ease of separation.
Reactor Design Influences heat and mass transfer, and overall process efficiency.

Interdisciplinary Research with Nanoscience and Optoelectronics

The unique properties of this compound and other amino alcohols make them interesting candidates for interdisciplinary research, particularly in the fields of nanoscience and optoelectronics.

Detailed Research Findings:

In nanoscience, the intentional introduction of impurities, or dopants, can be a powerful tool for enhancing the properties of nanomaterials. acs.org The functional groups of this compound could potentially be used to modify the surface of nanoparticles, influencing their growth, stability, and electronic properties. For example, the amino group could coordinate to metal ions, while the hydroxyl group could interact with the solvent or other ligands.

In the field of optoelectronics, there is a constant search for new materials with tailored electronic and optical properties. acs.org While simple arylamines often have low fluorescence quantum yields, their incorporation into larger, more rigid structures can lead to materials with interesting emissive properties. The spiro concept, which involves connecting two π-systems through a common sp3-hybridized atom, is one approach to improving the morphological stability and electronic properties of materials for applications in devices like organic light-emitting diodes (OLEDs). acs.org The chiral nature of this compound could also be exploited to create materials with chiroptical properties.

Persistent Challenges and Opportunities in Amino Alcohol Chemistry Research

Despite significant progress, the field of amino alcohol chemistry continues to present challenges and opportunities for researchers.

Persistent Challenges:

Stereoselective Synthesis: Achieving high stereochemical control in the synthesis of chiral amino alcohols remains a significant challenge. westlake.edu.cn While many methods exist, they often have limitations in terms of substrate scope or require multiple synthetic steps.

Scalability: Translating efficient laboratory-scale syntheses to industrial production is often difficult and requires significant process optimization. acs.org

Purification: The separation of the desired amino alcohol from starting materials, byproducts, and catalysts can be complex and costly.

Opportunities for Future Research:

Biocatalysis: The use of enzymes as catalysts offers the potential for highly selective and environmentally friendly synthetic routes to amino alcohols. rsc.org

Novel Catalytic Systems: The development of new, more efficient, and versatile catalysts for the synthesis of amino alcohols is an ongoing area of research. westlake.edu.cn

New Applications: The exploration of amino alcohols in new application areas, such as functional materials and pharmaceuticals, will continue to drive innovation in the field. The structural diversity of amino alcohols makes them a rich source of new molecular entities with potentially valuable biological activities.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 2-amino-3-hexanol, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound can be synthesized via reductive amination of 3-ketohexanol using catalysts like palladium or nickel. Alternatively, nucleophilic substitution of 3-hydroxyhexyl halides with ammonia under controlled pH (8–10) yields the compound. Purity is optimized by varying solvent polarity (e.g., ethanol vs. dichloromethane) and reaction temperature (25–60°C). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) removes byproducts like unreacted amines or alcohols .

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for determining stereochemistry. For example, coupling constants in ¹H NMR distinguish erythro and threo diastereomers. Chiral chromatography (e.g., using a Chiralpak® column) or optical rotation measurements further confirm enantiomeric purity. Computational methods (DFT calculations) can predict stability trends of stereoisomers .

Q. What solvent systems are optimal for studying this compound’s solubility and stability?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the amino and hydroxyl groups. Stability studies in aqueous buffers (pH 4–9) reveal degradation via hydrolysis at extremes (pH < 3 or > 10). Long-term storage recommendations include inert atmospheres (argon) and low temperatures (–20°C) to prevent oxidation .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, such as enzymes or receptors?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinity to enzyme active sites, e.g., alcohol dehydrogenases. In vitro assays (fluorescence quenching, SPR) quantify interactions with proteins like serum albumin. Competitive inhibition studies (Lineweaver-Burk plots) reveal its role in modulating enzymatic activity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer : Discrepancies arise from measurement techniques (calorimetry vs. computational models). Researchers should cross-validate data using high-purity samples (>99%) and standardized protocols (e.g., NIST-recommended calorimetry). Meta-analyses of published datasets identify outliers caused by solvent impurities or isomerization .

Q. How can stereochemical effects influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : Enantiomers exhibit divergent reactivity in asymmetric catalysis. For example, the R-isomer may act as a chiral ligand in transition-metal complexes (e.g., Ru-BINAP systems), enhancing enantioselectivity in hydrogenation reactions. Kinetic studies (Hammett plots) correlate stereochemistry with reaction rates .

Q. What are the metabolic pathways of this compound in mammalian systems, and how do they compare to analogous amino alcohols?

  • Methodological Answer : Radiolabeled (¹⁴C) this compound tracks metabolism via LC-MS. Primary pathways include hepatic oxidation to 3-ketohexanol and conjugation with glucuronic acid. Comparative studies with 2-amino-1-phenylethanol highlight differences in cytochrome P450-mediated oxidation rates .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-reference NIST data with peer-reviewed studies to validate thermodynamic properties.
  • Advanced Instrumentation : Use tandem MS/MS for metabolite identification and cryogenic NMR for resolving stereochemical ambiguities.
  • Ethical Reporting : Disclose isomer ratios and purity thresholds in publications to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.